5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester

Descripción general

Descripción

5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester is a chemical compound with the molecular formula C27H42O5 and a molecular weight of 446.62 . It is used for research purposes .

Molecular Structure Analysis

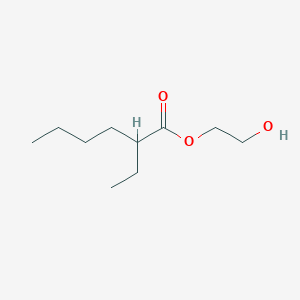

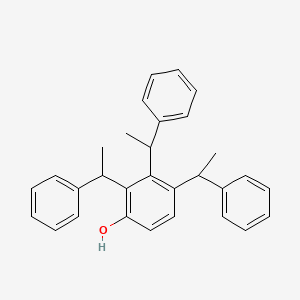

The molecular structure of this compound is represented by the SMILES string:CC@HOC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC@HOC(=O)C)C)C .

Aplicaciones Científicas De Investigación

Applications in Analytical Chemistry

Gas-liquid Chromatography of Bile Acids : The use of gas-liquid chromatography (GLC) for the analysis of bile acid methyl esters and their derivatives is a foundational technique in analytical chemistry. This method allows for the preparation, separation, identification, and quantitative estimation of various compounds, demonstrating the importance of ester derivatives in analytical applications. The study highlights the suitability of methylfluoroalkyl silicone phases for analyzing trifluoroacetates of bile acid derivatives, providing a basis for the reliable recognition of common bile acids in complex mixtures. This technique underscores the critical role of ester derivatives in enhancing the accuracy and efficiency of chemical analyses (Kuksis, 1965).

Understanding Chemical Processes

Study on Pyrolysis of Polysaccharides : Investigations into the pyrolysis of polysaccharides, including the behavior of naturally occurring and synthetic polymers, shed light on the mechanisms involved in the formation of one-, two-, and three-carbon products. The study of synthetic polymers produced by thermal polymerization offers insights into the effects of linkage types and additives on pyrolytic pathways. This research provides a deeper understanding of chemical mechanisms, contributing to the broader knowledge of compound interactions and transformations in scientific studies (Ponder & Richards, 1994).

Contributions to Biomedical Research

Photodynamic Therapy Enhancement : The study of protoporphyrin IX (PpIX) accumulation in photodynamic therapy (PDT) highlights the potential of pretreatments or additives to improve clinical outcomes. This research demonstrates the importance of optimizing intralesional PpIX content to enhance the effectiveness of PDT, a treatment method for various medical conditions. The use of enhancers and temperature adjustments during treatment exemplifies how chemical compounds can be leveraged to improve therapeutic techniques (Gerritsen et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5alpha-Cholanic acid-3alpha-ol-6-one 3-acetate methyl ester It is a steroid compound that functions as a modulator of cellular signaling pathways . It acts by binding to specific receptors within the cell .

Mode of Action

The compound interacts with its targets, leading to the activation or inhibition of downstream signaling cascades . This interaction can result in changes in cellular functions and behaviors .

Biochemical Pathways

It is involved in the regulation of gene expression , which suggests that it may influence a variety of biochemical pathways.

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQCQPWFSUPDS-SFESAZTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585099 | |

| Record name | Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2616-79-7 | |

| Record name | Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 2-[(1-oxopropyl)amino]-, methyl ester](/img/structure/B3050390.png)

![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)